molecular formula C16H13BrF3NO3 B3040539 N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide CAS No. 215519-06-5

N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide

Cat. No. B3040539
CAS RN: 215519-06-5
M. Wt: 404.18 g/mol
InChI Key: UNOGYAIWFCQAIZ-UHFFFAOYSA-N
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Description

“N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide” is a complex organic compound. It contains a trifluoromethoxy group, which is an electron-withdrawing group . This compound also includes a phenoxy group and a bromopropanamide group .


Synthesis Analysis

The synthesis of such compounds often involves electrochemical methods . The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups. The trifluoromethoxy group is attached to a phenyl ring, which is further connected to another phenyl ring through an ether linkage . This structure is then linked to a bromopropanamide group .

Scientific Research Applications

Inhibition of Soluble Epoxide Hydrolase (sEH)

The compound’s lipophilic 4-(trifluoromethoxy)phenyl fragment makes it a promising inhibitor of human soluble epoxide hydrolase (sEH) . sEH plays a crucial role in regulating lipid signaling molecules, and inhibiting it has potential therapeutic applications. For instance:

Coatings and Thin Films

The compound can be incorporated into anodic or cathodic layers for coatings. For example:

Antioxidant Properties

Resveratrol derivatives containing the 4-(trifluoromethoxy)phenyl group exhibit antioxidant effects . These compounds may help combat oxidative stress.

Trifluoromethoxylation Reagents

Recent advances in trifluoromethoxylation reagents have made CF3O-containing compounds more accessible. While not directly related to our compound, this field highlights the importance of trifluoromethoxy groups in drug discovery and materials science .

Anticancer Activity

The compound’s 4-(trifluoromethoxy)phenyl group has been incorporated into antitumor agents. For instance:

FDA-Approved Medications

While not directly related to our compound, the FDA-approved drug sorafenib contains a 4-(trifluoromethyl)phenyl group. It is used for advanced hepatocellular carcinoma (primary liver cancer) .

Future Directions

The future directions for this compound could involve its use in the development of electrochromic materials and devices . These materials and devices have potential applications in auto-dimming mirrors, smart windows of architectures, energy storage devices, etc .

properties

IUPAC Name

3-bromo-N-[4-[4-(trifluoromethoxy)phenoxy]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrF3NO3/c17-10-9-15(22)21-11-1-3-12(4-2-11)23-13-5-7-14(8-6-13)24-16(18,19)20/h1-8H,9-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNOGYAIWFCQAIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCBr)OC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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